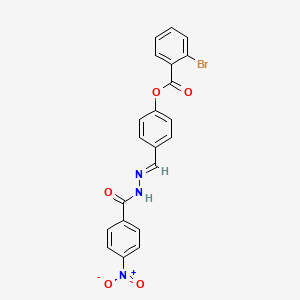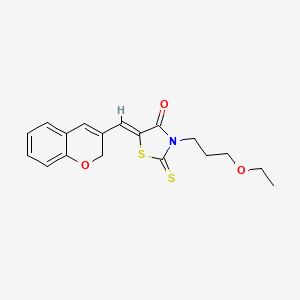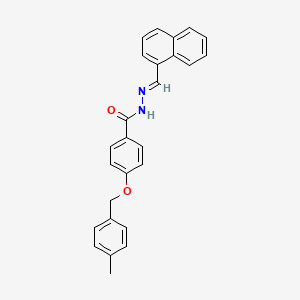
2-((4-Chlorobenzyl)oxy)-N'-(3-fluorobenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide is a complex organic compound that features a benzohydrazide core with chlorobenzyl and fluorobenzylidene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide typically involves a multi-step process:
Formation of 4-chlorobenzyl alcohol: This can be achieved by the reduction of 4-chlorobenzaldehyde using a reducing agent such as sodium borohydride.
Conversion to 4-chlorobenzyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride.
Formation of 4-chlorobenzyl ether: The 4-chlorobenzyl chloride is reacted with sodium hydroxide and benzohydrazide to form the ether linkage.
Condensation with 3-fluorobenzaldehyde: Finally, the product is condensed with 3-fluorobenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl and fluorobenzylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: The major products would include carboxylic acids or ketones.
Reduction: The major products would include alcohols or amines.
Substitution: The major products would depend on the nucleophile used but could include substituted benzohydrazides.
Scientific Research Applications
2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of new materials with unique properties, such as enhanced conductivity or stability.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or DNA.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorobenzyl)oxy)-N’-(3-chlorobenzylidene)benzohydrazide
- 2-((4-Fluorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide
- 2-((4-Methylbenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide
Uniqueness
2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide is unique due to the presence of both chlorobenzyl and fluorobenzylidene groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s reactivity and specificity for certain targets, making it a valuable tool in research and development.
Properties
CAS No. |
769143-71-7 |
|---|---|
Molecular Formula |
C21H16ClFN2O2 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16ClFN2O2/c22-17-10-8-15(9-11-17)14-27-20-7-2-1-6-19(20)21(26)25-24-13-16-4-3-5-18(23)12-16/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI Key |
GOWBACMDBZLZNH-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)F)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)F)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12018958.png)
![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018965.png)
![5-(3-ethoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12018973.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12018981.png)


![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12019001.png)
![[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12019008.png)
![4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide](/img/structure/B12019012.png)


![3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12019024.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12019029.png)

